ナリンジンジヒドロカルコン

概要

説明

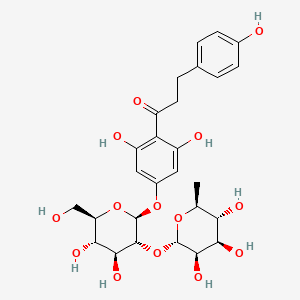

ナリンジンジヒドロカルコンは、グレープフルーツなどの柑橘類に含まれる苦味成分であるナリンジンから誘導されたフロレチン配糖体です。1960年代、柑橘ジュースの苦味を軽減することを目的とした米国農務省の研究プログラムにおいて発見されました。ナリンジンジヒドロカルコンは、閾値濃度においてスクロースの約300~1800倍の甘みを持つことで知られています .

2. 製法

合成経路と反応条件: ナリンジンジヒドロカルコンは、アルカリ加水分解と触媒水素化を含む2段階のプロセスによってナリンジンから合成されます。まず、ナリンジンを水酸化カリウムまたは水酸化ナトリウムなどの強塩基で処理すると、テトラヒドロピラン-4-オン環が開環します。この中間体を、炭素担持パラジウム触媒を用いて高圧下で触媒水素化すると、ナリンジンジヒドロカルコンが生成されます .

工業的生産方法: 工業的な設定では、ナリンジンジヒドロカルコンは、ナリンジンをアルカリ溶液に溶解し、ろ過してからオートクレーブ中で水素化することによって製造されます。反応混合物を酸性化すると、生成物が沈殿し、白い結晶固体として回収されます .

科学的研究の応用

Naringin dihydrochalcone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the properties of dihydrochalcones and their derivatives.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential in managing diabetes, obesity, and other metabolic disorders due to its ability to modulate lipid metabolism.

Industry: Utilized as a non-caloric sweetener in food and beverages, as well as in dietary supplements and pharmaceuticals .

作用機序

ナリンジンジヒドロカルコンは、いくつかのメカニズムを通じて効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症活性: プロ炎症性サイトカインの産生を阻害します。

脂質代謝調節: 高密度リポタンパク質コレステロールを増やし、低密度リポタンパク質コレステロールとトリグリセリドを減らし、脂質プロファイルを改善することに貢献します

生化学分析

Biochemical Properties

Naringin dihydrochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, naringin dihydrochalcone has been shown to inhibit the activity of certain digestive enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with bile acids, forming complexes that can affect lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders.

Cellular Effects

Naringin dihydrochalcone exerts various effects on different cell types and cellular processes. In HepG2 cells, a model for human liver cells, naringin dihydrochalcone has been observed to reduce intracellular lipid levels, suggesting its potential in lowering blood lipid levels . Furthermore, it influences cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell growth and survival . Naringin dihydrochalcone also affects gene expression related to lipid metabolism, further emphasizing its role in cellular metabolism.

Molecular Mechanism

At the molecular level, naringin dihydrochalcone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, its interaction with taste receptors on the tongue triggers a sweet taste perception . Additionally, naringin dihydrochalcone inhibits the activity of enzymes like alpha-glucosidase by binding to their active sites, thereby preventing substrate access . This enzyme inhibition is crucial for its potential anti-diabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin dihydrochalcone have been studied over different time periods. The compound has shown stability under various conditions, maintaining its biochemical activity over time . Long-term studies in vitro have demonstrated its sustained lipid-lowering effects in HepG2 cells

Dosage Effects in Animal Models

The effects of naringin dihydrochalcone vary with different dosages in animal models. In studies involving transgenic mice, naringin dihydrochalcone has been shown to ameliorate cognitive deficits at specific doses . At higher doses, potential toxic effects, such as gastrointestinal disturbances, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Naringin dihydrochalcone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including hydrolysis and glucuronidation . These metabolic processes are crucial for its bioavailability and pharmacokinetics. Additionally, naringin dihydrochalcone influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, naringin dihydrochalcone is transported and distributed through specific transporters and binding proteins. It is known to interact with bile acid transporters, facilitating its movement across cellular membranes . This interaction is essential for its lipid-lowering effects. Furthermore, naringin dihydrochalcone accumulates in certain tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

Naringin dihydrochalcone’s subcellular localization plays a crucial role in its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as glycosylation, may influence its targeting to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Naringin dihydrochalcone is synthesized from naringin through a two-step process involving alkaline hydrolysis and catalytic hydrogenation. Initially, naringin is treated with a strong base such as potassium hydroxide or sodium hydroxide, leading to the opening of the tetrahydropyran-4-one ring. This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under high pressure to yield naringin dihydrochalcone .

Industrial Production Methods: In industrial settings, naringin dihydrochalcone is produced by dissolving naringin in an alkaline solution, followed by filtration and hydrogenation in an autoclave. The reaction mixture is then acidified to precipitate the product, which is collected as a white crystalline solid .

化学反応の分析

反応の種類: ナリンジンジヒドロカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: 異なる誘導体に変換するために酸化することができます。

還元: この化合物は、ナリンジンの還元生成物です。

置換: 官能基が置換される置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 炭素担持パラジウムを用いた触媒水素化。

置換: 目的の置換に応じて、さまざまな酸や塩基を使用することができます。

主な生成物:

酸化: 追加の酸素含有官能基を持つ誘導体。

還元: ナリンジンジヒドロカルコンそのもの。

4. 科学研究への応用

ナリンジンジヒドロカルコンは、科学研究において幅広い用途を持っています。

化学: ジヒドロカルコンとその誘導体の特性を研究するためのモデル化合物として使用されます。

生物学: 抗酸化作用と抗炎症作用が調査されています。

医学: 脂質代謝を調節する能力により、糖尿病、肥満、その他の代謝性疾患の管理における可能性を探求しています。

類似化合物との比較

ナリンジンジヒドロカルコンは、ネオヘスペリジンジヒドロカルコンやヘスペレチンジヒドロカルコンなどの他のジヒドロカルコンと比較されることが多いです。これらの化合物は、類似した甘味特性を共有していますが、甘味の強さと特定の用途が異なります。

ネオヘスペリジンジヒドロカルコン: スクロースの約1000倍の甘さで、さまざまな食品製品に使用されています。

ヘスペレチンジヒドロカルコン: 抗酸化作用が知られており、栄養補助食品に使用されています。

フロレチン: 顕著な抗酸化活性を持つ別のジヒドロカルコンです

ナリンジンジヒドロカルコンは、その強い甘味と有益な生物活性という独自の組み合わせにより、研究と産業の両方において貴重な化合物となっています。

特性

CAS番号 |

18916-17-1 |

|---|---|

分子式 |

C27H36Cl2O14 |

分子量 |

655.5 g/mol |

IUPAC名 |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride |

InChI |

InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1 |

InChIキー |

RPVZIVRDAAJKKC-AABGXAHHSA-N |

SMILES |

OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1 |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

18916-17-1 |

物理的記述 |

White solid, Bland aroma |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble Soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4',5,7-trihydroxyflavanone 7-rhamnoglucoside aurantiin Cyclorel naringenin-7-hesperidoside naringin naringin dihydrochalcone naringin sodium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。